molecular formula C9H8BrFO2 B1420787 Ethyl 2-bromo-3-fluorobenzoate CAS No. 1131040-49-7

Ethyl 2-bromo-3-fluorobenzoate

Cat. No. B1420787
M. Wt: 247.06 g/mol
InChI Key: JCKZDYSLKOUKTG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It is used in various chemical reactions and has a molecular weight of 247.06 .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-3-fluorobenzoate is 1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

Ethyl 2-bromo-3-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 271.9±25.0 °C at 760 mmHg, and a flash point of 118.2±23.2 °C .

Scientific Research Applications

Ethyl 2-bromo-3-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It’s a liquid at room temperature and has a molecular weight of 247.06 . This compound is often used as a building block in organic synthesis .

One potential use of similar compounds is in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This is a common procedure in organic chemistry, used to create complex molecules for further study or application.

One potential use of similar compounds is in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This is a common procedure in organic chemistry, used to create complex molecules for further study or application.

Safety And Hazards

Ethyl 2-bromo-3-fluorobenzoate is classified as a warning hazard under the GHS07 classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

properties

IUPAC Name

ethyl 2-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZDYSLKOUKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-fluorobenzoate

CAS RN

1131040-49-7
Record name ethyl 2-bromo-3-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-3-fluorobenzoate
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Citations

For This Compound
1
Citations
R Kim, D Watson - 2020 - scholar.archive.org
We report an asymmetric Ullmann-type homocoupling of ortho-(iodo) arylphosphine oxides and ortho-(iodo) arylphosphonates that results in highly enantioenriched axially chiral …
Number of citations: 1 scholar.archive.org

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